8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline
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Overview
Description
8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline is a heterocyclic compound that features a quinoline core substituted with a sulfonyl group attached to a 4-ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline typically involves the reaction of quinoline derivatives with sulfonyl chlorides and 4-ethylpiperazine. One common method includes the following steps:
Starting Material: Quinoline derivative.
Sulfonylation: The quinoline derivative is reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated quinoline intermediate.
Nucleophilic Substitution: The sulfonylated quinoline intermediate is then reacted with 4-ethylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline or piperazine moieties.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The quinoline core may intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-ethylpiperazine: A simpler analog used in the synthesis of various pharmaceuticals.
4-ethylpiperazin-1-yl)sulfonyl]naphthalen-1-yl)boronic acid: Another sulfonylated compound with different applications.
Uniqueness
8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline is unique due to its specific combination of a quinoline core and a sulfonylated piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-(4-ethylpiperazin-1-yl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-2-17-9-11-18(12-10-17)21(19,20)14-7-3-5-13-6-4-8-16-15(13)14/h3-8H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEPGKZITUZMEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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